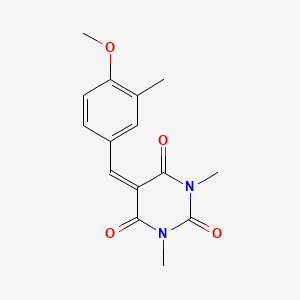
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MMDBMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMDBMP belongs to the family of pyrimidinetrione derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors involved in the pathogenesis of various diseases. For instance, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the activity of tyrosine kinase, which is involved in the proliferation and survival of cancer cells. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain and is a target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. For instance, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of various microbial and viral strains. In addition, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its broad-spectrum activity against various diseases, which makes it a promising candidate for drug development. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which may affect its bioavailability and limit its use in vivo.
将来の方向性
There are several future directions for the research and development of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the potential applications of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further studies are needed to elucidate the mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its specific targets in cancer cells. Another potential application of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is in the treatment of Alzheimer's disease, where it may act as an acetylcholinesterase inhibitor. Further studies are needed to evaluate the efficacy and safety of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models of Alzheimer's disease. Finally, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione may have potential applications in the field of nanotechnology, where it may be used as a building block for the synthesis of novel materials with specific properties.
Conclusion:
In conclusion, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis method of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively simple, and the compound can be obtained in high yield. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. Further studies are needed to elucidate the mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its specific targets in various diseases. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in the treatment of cancer, Alzheimer's disease, and in the field of nanotechnology.
合成法
The synthesis of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation reaction between 4-methoxy-3-methylbenzaldehyde and barbituric acid in the presence of a catalyst such as piperidine. The reaction proceeds under reflux in ethanol, and the product is obtained in high yield after recrystallization from a suitable solvent. The chemical structure of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. Several studies have investigated the potential of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-7-10(5-6-12(9)21-4)8-11-13(18)16(2)15(20)17(3)14(11)19/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXNHLVNGVXSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4987498.png)


![4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4987513.png)
![3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B4987517.png)
![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987537.png)

![3-(4-chlorophenyl)-2-ethyl-7-(2-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4987555.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)
![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)
![N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B4987572.png)
![(2E)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(4-pyridinyl)acrylamide](/img/structure/B4987588.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)